molecular formula C43H60O6 B590360 Bacchalejin 1 CAS No. 134955-85-4

Bacchalejin 1

Cat. No. B590360
CAS RN: 134955-85-4
M. Wt: 672.947
InChI Key: FIPQABDDQPFCOV-NOUCKNKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacchalejin 1 is a natural product found in Baccharis tola with data available.

Scientific Research Applications

1. Anti-inflammatory and Antinociceptive Activities

Baccharis dracunculifolia, commonly known as "alecrim do campo", has been traditionally used for its anti-inflammatory properties. A study by Dos Santos et al. (2010) revealed that the crude hydroalcoholic extract from the leaves of Baccharis dracunculifolia (BdE) showed significant anti-inflammatory and antinociceptive activities in various experimental models. The extract demonstrated the ability to diminish abdominal constrictions induced by acetic acid and glutamate, inhibit nociceptive responses in formalin-induced nociception, and produced a long-lasting anti-hypernociceptive effect in inflammatory pain models. These findings confirm the traditional use of Baccharis dracunculifolia leaves for treating inflammation and pain and suggest its potential application in the development of new pharmacological therapies (Dos Santos, Fukui, Nanayakkara, Khan, Sousa, Bastos, Andrade, da Silva Filho, & Quintão, 2010).

2. Hepatoprotective Effects

Baccharis trimera, another species from the Baccharis genus, has been traditionally used in Brazil to treat liver diseases. A study by Rabelo et al. (2018) evaluated its protective effects against ethanol-induced hepatotoxicity. The study found that Baccharis trimera displayed protective effects both in vitro and in vivo. The extract showed the capability to reduce oxidative stress markers, improve hepatic and renal function profiles, and decrease triglycerides and microsteatosis in chronic ethanol exposure models. This research supports the ethnomedicinal use of Baccharis trimera in liver protection and suggests its potential as a therapeutic agent for liver disorders (Rabelo, de Pádua Lúcio, Araujo, de Araújo, de Amorim Miranda, Carneiro, de Castro Ribeiro, de Melo Silva, & de Lima, 2018).

3. Gastroprotective Properties

Baccharis triptera, commonly used in Brazilian folk medicine, has shown potential in treating gastrointestinal disturbances. Gamberini et al. (1991) studied the water extract of Baccharis triptera, revealing its ability to reduce acid secretion and gastrointestinal hyperactivity. The extract exhibited a protective effect against gastric ulcers induced by immobilization at cold temperatures, though not against indomethacin-induced ulcers. This study implies that Baccharis triptera could be beneficial in alleviating gastrointestinal disorders by moderating acid secretion and reducing gastrointestinal hyperactivity, without the analgesic or anti-inflammatory effects typically associated with traditional NSAIDs (Gamberini, Skorupa, Souccar, & Lapa, 1991).

properties

CAS RN

134955-85-4

Product Name

Bacchalejin 1

Molecular Formula

C43H60O6

Molecular Weight

672.947

IUPAC Name

bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate

InChI

InChI=1S/C43H60O6/c1-30-13-19-42(5)34(9-7-11-36(42)40(30,3)21-15-32-17-23-46-26-32)28-48-38(44)25-39(45)49-29-35-10-8-12-37-41(4,22-16-33-18-24-47-27-33)31(2)14-20-43(35,37)6/h9-10,17-18,23-24,26-27,30-31,36-37H,7-8,11-16,19-22,25,28-29H2,1-6H3/t30-,31-,36-,37-,40+,41+,42+,43+/m1/s1

InChI Key

FIPQABDDQPFCOV-NOUCKNKTSA-N

SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2COC(=O)CC(=O)OCC4=CCCC5C4(CCC(C5(C)CCC6=COC=C6)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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